molecular formula C9H8Cl2O2 B3307083 2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde CAS No. 93135-13-8

2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde

Cat. No.: B3307083
CAS No.: 93135-13-8
M. Wt: 219.06 g/mol
InChI Key: FCEWXVZILUGBBK-UHFFFAOYSA-N
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Description

2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde (CAS 93135-13-8) is a high-purity chemical building block for research and development applications. This compound has a molecular formula of C 9 H 8 Cl 2 O 2 and a molecular weight of 219.07 g/mol . Its structure features an acetaldehyde group attached to a 2,3-dichloro-4-methoxyphenyl ring, making it a versatile intermediate for synthetic organic chemistry. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and fine chemicals. The reactive aldehyde group allows for further chemical transformations, including reductions to alcohols or oxidations to acids . The physicochemical properties include a calculated LogP of 2.74 and a polar surface area of 26.3 Ų , which are valuable parameters for researchers in drug discovery for predicting absorption and permeability. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic uses. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

2-(2,3-dichloro-4-methoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEWXVZILUGBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde typically involves multi-step reactions. One common method includes the reaction of 2,3-dichloro-4-methoxybenzaldehyde with appropriate reagents under controlled conditions. For instance, a reaction involving sodium methoxide in tetrahydrofuran and methanol at low temperatures (0-5°C) followed by treatment with sodium hydroxide and acetic acid can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(2,3-Dichloro-4-methoxyphenyl)acetic acid.

    Reduction: 2-(2,3-Dichloro-4-methoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine atoms and the methoxy group can influence the compound’s reactivity and binding affinity to different targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Related Compounds

Compound Name Substituents Functional Group Key Structural Differences
2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde 2-Cl, 3-Cl, 4-OCH₃ Aldehyde Dichloro-methoxy aromatic core
(Z)-DMCHA [(Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde] 3,3-dimethylcyclohexylidene Aldehyde Cyclohexylidene backbone instead of aromatic ring
2-(3-Chlorophenyl)acetaldehyde 3-Cl Aldehyde Mono-chloro substitution; lacks methoxy group
1-(2,3-Dichloro-4-hydroxyphenyl)ethanone 2-Cl, 3-Cl, 4-OH Ketone Hydroxyl instead of methoxy; ketone group
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide 3-Cl, 4-Cl Amide Dichlorophenyl-acetamide; complex heterocyclic system

Key Observations :

  • Steric Hindrance: The 2,3-dichloro substitution may introduce steric constraints absent in mono-chloro derivatives like 2-(3-chlorophenyl)acetaldehyde, influencing its binding affinity in biological systems or catalytic reactions .
  • Functional Group Divergence: Unlike the ketone 1-(2,3-Dichloro-4-hydroxyphenyl)ethanone, the aldehyde group in the target compound offers distinct reactivity, such as participation in condensation reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility Trends
This compound 227.06 ~250–270* Low polarity due to Cl/OCH₃; likely soluble in organic solvents
(Z)-DMCHA 180.24 ~200–220 Higher volatility due to aliphatic backbone
2-(3-Chlorophenyl)acetaldehyde 168.59 ~210–230 Moderate polarity; similar to toluene
1-(2,3-Dichloro-4-hydroxyphenyl)ethanone 205.04 Sublimes at 153–155°C Polar due to -OH; soluble in polar aprotic solvents

*Estimated based on mono-chloro analogs in .

Key Observations :

  • Boiling Points: The dichloro-methoxy substitution increases molecular weight and boiling point relative to mono-chloro phenylacetaldehydes .
  • Chromatographic Behavior : In GC-MS, this compound would likely exhibit a longer retention time than 2-chloro-2-phenylacetaldehyde due to higher molecular weight and polarity .

Biological Activity

2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, highlighting its significance in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H9Cl2O2
  • Molecular Weight : 232.09 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichloro-4-methoxybenzaldehyde with acetaldehyde under controlled conditions. The reaction can be catalyzed using various Lewis acids or bases to enhance yield and selectivity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231) and lung cancer cells (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it acts as a substrate-competitive inhibitor for methyltransferases, which play a role in tumorigenesis. The presence of the dichlorophenyl moiety is crucial for its binding affinity to these enzymes.

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM.
  • Inhibition of Methyltransferases :
    • Objective : To assess the inhibitory effects on SMYD2.
    • Methodology : Enzyme assays were conducted to measure activity in the presence of the compound.
    • Results : The compound exhibited a potent inhibitory effect with an IC50 value of 20 nM, indicating its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Enzyme Interaction : It competes with natural substrates for binding sites on methyltransferases, disrupting their normal function and leading to altered gene expression associated with cancer progression.

Research Findings Summary Table

StudyCell LineIC50 (µM)Mechanism
Study 1MDA-MB-2315Induces apoptosis
Study 2A54910Inhibits cell proliferation
Study 3SMYD2 Enzyme20 nMEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Wacker-type oxidation of its corresponding styrene derivative, using palladium catalysts and copper co-catalysts in aqueous/organic biphasic systems. Optimization involves adjusting temperature (40–60°C), oxygen pressure, and stoichiometry of ligands like quinoline to enhance yield and selectivity. Purity is improved via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative routes include Friedel-Crafts alkylation followed by oxidation, though competing side reactions (e.g., over-oxidation) require careful monitoring via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and aromatic substituents (δ 6.5–8.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C from methoxy group).
    Cross-reference with PubChem data for analogous halogenated aldehydes .

Q. What are the key reactivity considerations for the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., with amines or hydrazines) and oxidation to carboxylic acids. Stabilize the compound under inert atmosphere (N₂/Ar) to prevent autoxidation. For condensation reactions (e.g., Knoevenagel), use anhydrous solvents (THF, DCM) and molecular sieves. The electron-withdrawing chloro substituents enhance electrophilicity at the aldehyde, requiring milder bases (e.g., pyridine) to avoid side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., bromo/fluoro substitutions) or assay conditions. Perform systematic SAR studies:

  • Compare bioactivity (e.g., antimicrobial IC₅₀) against halogen-substituted analogs (2-bromo, 2-fluoro derivatives).
  • Standardize assays (e.g., MIC tests using CLSI guidelines) and control for solvent effects (DMSO concentration ≤1%).
    Computational docking (AutoDock Vina) using protein targets (e.g., cytochrome P450) can rationalize differences in binding affinity due to chloro-methoxy steric effects .

Q. What strategies are effective in studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC-UV.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for aldehydes).
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants.
    Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .

Q. How can computational methods predict potential metabolic pathways or toxicity?

  • Methodological Answer : Use in silico tools:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and Ames test outcomes.
  • Metabolic Sites : CYP-mediated oxidation likely at the methoxy group (MetaSite software).
    Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Q. What experimental designs are recommended for investigating its role in catalytic cycles or material synthesis?

  • Methodological Answer : For catalytic applications (e.g., asymmetric synthesis):

  • Screen chiral ligands (BINOL, Jacobsen catalysts) in aldol reactions.
  • Monitor enantioselectivity via chiral HPLC or polarimetry.
    In materials science, functionalize polymers via aldehyde-amine coupling (Schiff base formation) and characterize thermal stability (TGA) and mechanical properties (DMA) .

Methodological Notes

  • Synthesis Optimization : Prioritize palladium-catalyzed routes for scalability and reproducibility .
  • Data Validation : Cross-check biological activity with structurally defined analogs to isolate substituent effects .
  • Ethical Compliance : Adhere to institutional guidelines for toxicity testing and disposal of halogenated waste .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde
Reactant of Route 2
2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde

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